molecular formula C8H7N3O B1307258 4-(2-Furyl)pyrimidin-2-amine CAS No. 206564-00-3

4-(2-Furyl)pyrimidin-2-amine

货号: B1307258
CAS 编号: 206564-00-3
分子量: 161.16 g/mol
InChI 键: JTOGGBLTIHXWEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Furyl)pyrimidin-2-amine is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing both a furan ring and a pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium

生物活性

4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a furyl group at the 4-position. Its molecular formula is C8H8N4C_8H_8N_4, and it has a molecular weight of 164.18 g/mol. The compound's structure can be represented by the following SMILES notation: C1=CC=C(C=C1)N=CN=C(N)N1C=NC=N1.

The primary mechanism of action for this compound is its role as an inhibitor of Janus kinases, specifically JAK2. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory and autoimmune diseases. The compound has demonstrated selective inhibition of JAK2 with an IC50 value of approximately 0.7 nM, showcasing its potency compared to other known inhibitors like tofacitinib .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the pyrimidine ring and the furyl substituent can significantly affect its inhibitory potency and selectivity. For instance, derivatives with additional substitutions on the pyrimidine ring often enhance biological activity by improving binding affinity to the JAK2 active site .

Compound IC50 (nM) Selectivity
This compound0.7>30-fold JAK3
Tofacitinib~3Non-selective

Therapeutic Implications

The inhibition of JAK2 by this compound indicates potential therapeutic applications in treating various conditions, including:

  • Oncological Disorders : Given its ability to modulate immune responses and cell proliferation, it may be effective against certain cancers where JAK signaling is dysregulated.
  • Autoimmune Diseases : Its selective inhibition can provide relief in conditions like rheumatoid arthritis and psoriasis by dampening inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Rheumatoid Arthritis : In murine models, treatment with this compound resulted in reduced joint inflammation and improved clinical scores compared to controls, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
  • Cancer Cell Line Studies : When tested against various cancer cell lines, including those derived from hematological malignancies, it exhibited significant antiproliferative effects, correlating with its JAK inhibition profile .

科学研究应用

Antitumor Activity

Research has demonstrated that 4-(2-Furyl)pyrimidin-2-amine derivatives exhibit significant antitumor activity. A study focused on synthesizing new amino derivatives reported that modifications in the chemical structure could enhance their efficacy against cancer cells. For instance, the introduction of specific substituents led to compounds with improved potency against various tumor types, indicating a promising avenue for cancer treatment .

Janus Kinase Inhibition

This compound has been identified as a potent inhibitor of Janus kinase 2 (JAK2), a critical target in the treatment of oncology and immune-inflammatory diseases. A series of derivatives were synthesized and evaluated for their inhibitory activity, showing high selectivity towards JAK3 kinase compared to other kinases, which is crucial for minimizing side effects in therapeutic applications . The structure-activity relationship (SAR) studies revealed that specific modifications could lead to compounds with higher potency and selectivity .

Synthesis of Novel Compounds

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of new derivatives with tailored biological activities. For example, cycloaddition reactions involving this compound have been utilized to create pyrrole–aminopyrimidine ensembles, showcasing its versatility in synthetic chemistry .

Topical Formulations

There is growing interest in the use of this compound in cosmetic formulations due to its potential skin benefits. Research indicates that compounds with similar structural characteristics can enhance skin penetration and bioavailability, making them suitable candidates for topical applications aimed at improving skin health and appearance .

Data Summary Table

Application AreaDescriptionKey Findings
Antitumor Activity Derivatives exhibit significant antitumor propertiesModifications enhance efficacy against various cancers
Janus Kinase Inhibition Potent inhibitor of JAK2 with therapeutic potentialHigh selectivity towards JAK3; promising for oncology and inflammatory diseases
Synthetic Applications Building block for novel heterocyclic compoundsUsed in cycloaddition reactions to create new derivatives
Cosmetic Formulations Potential use in topical applicationsEnhances skin penetration; beneficial for skin health

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of modified 4-(2-Furyl)pyrimidin-2-amines, researchers synthesized a series of derivatives and tested them against several cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing treatments, suggesting a novel approach to cancer therapy.

Case Study 2: JAK Inhibition

Another investigation focused on the inhibition of JAK pathways using 4-(2-Furyl)pyrimidin-2-amines. The study highlighted the compound's ability to selectively inhibit JAK3 over JAK1 and JAK2, providing insights into its potential as a targeted therapy for autoimmune disorders and cancers characterized by aberrant JAK signaling.

属性

IUPAC Name

4-(furan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGGBLTIHXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396679
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206564-00-3
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-(dimethylamino)-1-(2-furyl)-2-propen-1-one (5.0 g, 30.3 mmol), guanidine hydrochloride (5.8 g, 60.7 mmol) and potassium carbonate (8.4 g, 60.9 mmol) in N,N-dimethylformamide (50 ml) was stirred at 100° C. for 21 hours. After cooling as it was, the reaction mixture was diluted with ice water (250 ml). The resulting solid was collected by filtration and washed with water, to give the title compound (4.19 g, 86%) as a pale brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
86%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。